molecular formula C15H16N2O4S2 B3003237 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922061-77-6

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Numéro de catalogue: B3003237
Numéro CAS: 922061-77-6
Poids moléculaire: 352.42
Clé InChI: POQSPRUDAQMPDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide ( 922081-63-8) is a high-purity synthetic compound of significant interest in medicinal chemistry research due to its unique molecular architecture, which incorporates a benzo[f][1,4]oxazepinone scaffold fused with a thiophene-sulfonamide moiety. This specific structural combination is characteristic of compounds investigated for targeting key enzymatic pathways . The sulfonamide functional group is a well-established pharmacophore known to confer inhibitory activity against a diverse range of enzymes, particularly carbonic anhydrases and dihydropteroate synthetase . Researchers can utilize this compound to explore structure-activity relationships, mechanism of action studies, and as a molecular building block in the synthesis of more complex bioactive molecules . The presence of the fused-ring heterocyclic system is similar to structural motifs found in compounds active as kinase inhibitors and other targeted therapies, providing a versatile core for probe development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-10-3-6-14(22-10)23(19,20)16-11-4-5-13-12(9-11)15(18)17(2)7-8-21-13/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQSPRUDAQMPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines sulfonamide and oxazepine moieties, suggesting possible therapeutic applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 282.33 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC13H14N2O3SC_{13}H_{14}N_{2}O_{3}S
Molecular Weight282.33 g/mol
CAS Number922054-42-0

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in bacterial folic acid synthesis.
  • Receptor Modulation : The oxazepine structure may interact with specific receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same structural class. For instance, derivatives with similar oxazepine frameworks have shown significant activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds derived from sulfonamides typically exhibit MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria.
CompoundMIC (μM)Target Pathogen
5-methyl-N-(4-methyl...0.21Pseudomonas aeruginosa
5-methyl-N-(4-methyl...0.15Escherichia coli

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested :
    • HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast)
  • Cytotoxicity Results :
CompoundIC50 (μM)Cell Line
5-methyl-N-(4-methyl...10HaCat
5-methyl-N-(4-methyl...8Balb/c 3T3

These results indicate that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

A notable study involving a series of thiazolopyridine derivatives demonstrated that compounds with structural similarities to our target compound exhibited potent antimicrobial and cytotoxic effects. The study utilized molecular docking techniques to evaluate binding affinities to key bacterial enzymes and cancer cell targets, revealing promising interactions that could be exploited for drug development.

Molecular Docking Analysis

Molecular docking studies have indicated favorable binding interactions between the compound and targets such as MurD and DNA gyrase. The binding energies were comparable to those of established antibiotics like ciprofloxacin, suggesting a potential pathway for developing new antimicrobial agents.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Diversity : The target compound has a simpler substitution pattern (4-methyl, 5-oxo) compared to the allyl- and isobutyl-substituted analogues. Bulkier substituents (e.g., isobutyl in ) may enhance lipophilicity but reduce solubility.
  • Thiophene Modifications : The 5-methyl group in the target contrasts with the 5-ethyl group in , which could influence electronic properties and steric interactions in binding pockets.

Tautomerism and Spectral Features

  • C=S Stretching : Observed at ~1240–1255 cm⁻¹, confirming thione tautomers.
  • NH Stretching : Bands at ~3150–3414 cm⁻¹ indicate hydrogen-bonding capabilities.

Potential Implications of Structural Differences

  • Pharmacokinetics : The target’s lower molecular weight and simpler substituents may enhance metabolic stability compared to bulkier analogues.
  • Binding Affinity : The 5-methyl thiophene group could optimize π-π stacking interactions in enzyme active sites, whereas ethyl or allyl groups might introduce steric hindrance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.